molecular formula C9H8F3NO2 B1367228 Methyl 2-amino-3-(trifluoromethyl)benzoate CAS No. 64321-95-5

Methyl 2-amino-3-(trifluoromethyl)benzoate

Cat. No. B1367228
CAS RN: 64321-95-5
M. Wt: 219.16 g/mol
InChI Key: COTQUWGKILPGMY-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 64321-95-5. It has a molecular weight of 219.16 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-3-(trifluoromethyl)benzoate” is C9H8F3NO2 . The InChI key is QGFUDNJZHZNPCS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(trifluoromethyl)benzoate” is a liquid at room temperature .

Scientific Research Applications

Agrochemicals

Field

Agrochemicals

Application Summary

Trifluoromethylpyridine (TFMP) derivatives, which include Methyl 2-amino-3-(trifluoromethyl)benzoate, are primarily used in the protection of crops from pests .

Results or Outcomes

Over 20 new TFMP-containing agrochemicals have acquired ISO common names, indicating their widespread acceptance and use in the industry .

Pharmaceuticals

Field

Pharmaceuticals

Application Summary

Several TFMP derivatives, including Methyl 2-amino-3-(trifluoromethyl)benzoate, are used in the pharmaceutical and veterinary industries .

Results or Outcomes

Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Fluorination Reagents

Field

Organic Chemistry

Application Summary

Methyl 2-amino-3-(trifluoromethyl)benzoate can be used as a fluorination reagent . Fluorination reagents are used to introduce fluorine atoms into organic molecules, which can significantly alter the properties of the molecules .

Results or Outcomes

The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .

FDA-Approved Drugs

Application Summary

Trifluoromethyl (TFM, -CF3)-group-containing drugs, which could potentially include Methyl 2-amino-3-(trifluoromethyl)benzoate, have been approved by the FDA over the last 20 years .

Results or Outcomes

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Safety And Hazards

This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-amino-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)5-3-2-4-6(7(5)13)9(10,11)12/h2-4H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTQUWGKILPGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508717
Record name Methyl 2-amino-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(trifluoromethyl)benzoate

CAS RN

64321-95-5
Record name Methyl 2-amino-3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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